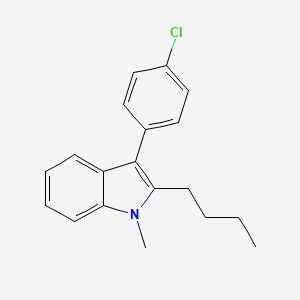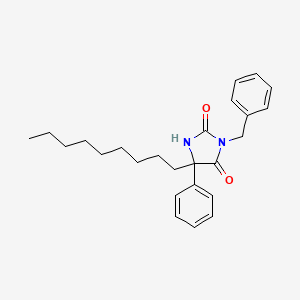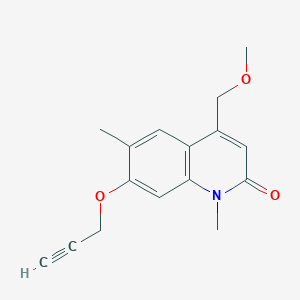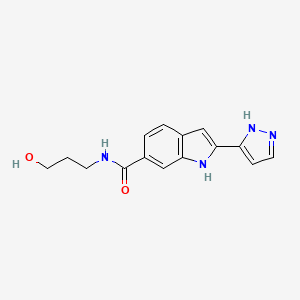
1-Decyl-3-phenyl-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Decyl-3-phenyl-1H-pyrrole is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, which is a five-membered ring containing one nitrogen atom. The compound is characterized by the presence of a decyl group at the first position and a phenyl group at the third position of the pyrrole ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Decyl-3-phenyl-1H-pyrrole can be synthesized through several methods. One common approach involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this specific compound, the reaction of 1,4-diketone with decylamine and phenylamine under acidic conditions can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as iron (III) chloride, can enhance the reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 1-Decyl-3-phenyl-1H-pyrrole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Bromine, nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.
Aplicaciones Científicas De Investigación
1-Decyl-3-phenyl-1H-pyrrole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Decyl-3-phenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
1-Decyl-1H-pyrrole: Lacks the phenyl group, resulting in different chemical properties.
3-Phenyl-1H-pyrrole: Lacks the decyl group, affecting its solubility and reactivity.
1-Decyl-3-tosyl-1H-pyrrole: Contains a tosyl group instead of a phenyl group, leading to different biological activities.
Uniqueness: 1-Decyl-3-phenyl-1H-pyrrole is unique due to the presence of both decyl and phenyl groups, which impart specific chemical and physical properties. These properties make it suitable for various applications in research and industry.
Propiedades
Número CAS |
832741-88-5 |
|---|---|
Fórmula molecular |
C20H29N |
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
1-decyl-3-phenylpyrrole |
InChI |
InChI=1S/C20H29N/c1-2-3-4-5-6-7-8-12-16-21-17-15-20(18-21)19-13-10-9-11-14-19/h9-11,13-15,17-18H,2-8,12,16H2,1H3 |
Clave InChI |
YLBSUXVNMLPILZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCN1C=CC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(Oxolan-3-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14208179.png)
![N~1~-[(3,4-Dimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14208183.png)
![(5R)-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-5-carboxylic acid](/img/structure/B14208185.png)

![n-[2-Fluoro-4-(1-hydroxy-2-methylpropyl)phenyl]methanesulfonamide](/img/structure/B14208191.png)


![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)


![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Diethyl [(2-tert-butylfuran-3-yl)methyl]phosphonate](/img/structure/B14208234.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
